Benzene, [1-(chloromethyl)propyl]-
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Overview
Description
(1-Chlorobutan-2-yl)benzene is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of butylbenzene, where a chlorine atom is attached to the second carbon of the butyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chlorobutan-2-yl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with 1-chloro-2-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile (1-chloro-2-butene) reacts with the benzene ring to form the desired product .
Industrial Production Methods
In an industrial setting, the production of (1-chlorobutan-2-yl)benzene typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorobutan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to butylbenzene by removing the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: The major product is butylbenzene.
Scientific Research Applications
(1-Chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-chlorobutan-2-yl)benzene involves its reactivity as an electrophile due to the presence of the chlorine atom. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
(1-Chloropropan-2-yl)benzene: Similar structure but with a shorter carbon chain.
(1-Chloro-2-butanyl)benzene: Another isomer with the chlorine atom on a different carbon.
Butylbenzene: The parent compound without the chlorine atom.
Uniqueness
(1-Chlorobutan-2-yl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
64343-08-4 |
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Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
1-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
UQDKSKMEPAASFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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